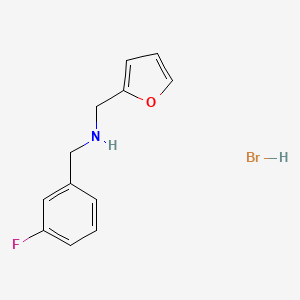
(3-Fluoro-benzyl)-furan-2-ylmethyl-amine hydrobromide
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-benzyl)-furan-2-ylmethyl-amine hydrobromide typically involves the reaction of 3-fluorobenzylamine with furan-2-carbaldehyde, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
化学反应分析
Types of Reactions
(3-Fluoro-benzyl)-furan-2-ylmethyl-amine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert
生物活性
(3-Fluoro-benzyl)-furan-2-ylmethyl-amine hydrobromide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on current research findings.
The compound has the following chemical structure and properties:
- IUPAC Name: this compound
- Molecular Formula: C12H12FNO·HBr
- CAS Number: 1185300-07-5
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily in the realms of anticancer and antimicrobial properties.
Anticancer Activity
Several studies have highlighted the potential anticancer effects of this compound. For instance, it has shown inhibitory effects on specific cancer cell lines, suggesting its role as a potential chemotherapeutic agent. The following table summarizes key findings from various studies:
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MV4-11 | 0.87 | Induction of apoptosis |
| Study B | KCL-22 | 9.4 | Inhibition of c-Src and Abl kinases |
| Study C | SH-SY5Y | 1.3 | GSK-3 inhibition |
These findings indicate that the compound may induce apoptosis and inhibit critical signaling pathways involved in cancer progression.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary results suggest efficacy against certain bacterial strains, although detailed studies are still needed to establish its full spectrum of activity.
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Receptor Modulation : The compound may act as a modulator of nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and cellular signaling pathways.
- Enzyme Inhibition : It has been suggested that the compound inhibits specific enzymes such as cytochrome P450 isoforms, which are crucial for drug metabolism and detoxification processes.
- Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Case Study 1: Anticancer Efficacy in MV4-11 Xenograft Model
In vivo studies involving xenograft models have demonstrated significant tumor growth inhibition when treated with this compound. The treatment resulted in a marked reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent.
Case Study 2: Antimicrobial Testing Against Staphylococcus aureus
A recent study evaluated the antimicrobial activity of the compound against Staphylococcus aureus, revealing a minimum inhibitory concentration (MIC) that suggests promising antibacterial properties. Further exploration into its mechanism revealed potential disruption of bacterial cell wall synthesis.
属性
IUPAC Name |
1-(3-fluorophenyl)-N-(furan-2-ylmethyl)methanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO.BrH/c13-11-4-1-3-10(7-11)8-14-9-12-5-2-6-15-12;/h1-7,14H,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOTYDGWAKZFCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNCC2=CC=CO2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















